molecular formula C18H16N2O4S B2564296 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 897759-72-7

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2564296
M. Wt: 356.4
InChI Key: HUYCXBUYMHFMMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting from simple aromatic amines. For instance, the synthesis of 10-methoxy dibenzo[b,h][1,6]naphthyridine carboxylic acid from 3-methoxyaniline represents a novel route for creating dibenzo[b,h][1,6]naphthyridine derivatives . Similarly, the synthesis of thiazolidine-2,4-dione carboxamide derivatives using OxymaPure/N,N'-diisopropylcarbodimide coupling methodology indicates a versatile approach to synthesizing carboxamide-based heterocycles . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized by different spectral techniques, as seen in the synthesis of novel 10-methoxy dibenzo[b,h][1,6]naphthyridinecarboxamides . The structural features of these compounds are crucial for their biological activity, and the same would be true for the compound "N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide". The presence of methoxy and carboxamide groups is likely to influence the electronic distribution and overall conformation of the molecule.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compound . However, the chemical reactions of similar compounds, such as the antimicrobial activity of thiazolidine-2,4-dione carboxamide derivatives , suggest that the compound may also exhibit biological activity. The presence of a thiazole moiety, as seen in the synthesis of 4-hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1Н-2λ6,1-benzothiazine-3-carboxamides , is known to contribute to biological activity, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of methoxy, methyl, and carboxamide groups would affect its solubility, boiling point, melting point, and stability. The compound's heterocyclic nature suggests it may have good ring stability and potential for interaction with biological targets. The papers do not provide specific data on the physical and chemical properties of the compound , but the properties of structurally related compounds can offer some predictive insights .

Scientific Research Applications

Synthesis and Biological Activities

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is utilized in the synthesis of various heterocyclic compounds. These compounds have been shown to exhibit significant biological activities, such as anti-inflammatory and analgesic properties. For instance, a study by Abu-Hashem et al. (2020) details the synthesis of novel compounds with potent anti-inflammatory and analgesic activities, highlighting the utility of such chemical structures in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Applications

The derivatives of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide have been explored for their antimicrobial properties. Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating weak to moderate antibacterial and antifungal activities against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal isolates (Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).

Applications in Cancer Research

Certain derivatives of this compound have been studied for their potential in cancer research. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma cells, showcasing the relevance of such compounds in the development of new cancer therapies (Hassan, Hafez, & Osman, 2014).

Future Directions

The future directions for the study of this compound could involve further investigation of its biological activities and potential therapeutic applications. For instance, its analgesic and anti-inflammatory activities suggest that it could be further studied for potential use in the treatment of pain and inflammation .

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-10-7-8-13(22-2)15-16(10)25-18(19-15)20-17(21)14-9-23-11-5-3-4-6-12(11)24-14/h3-8,14H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYCXBUYMHFMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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